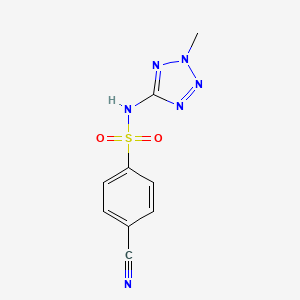
4-氰基-N-(2-甲基-2H-1,2,3,4-四唑-5-基)苯-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a complex organic compound that features a cyano group, a tetrazole ring, and a benzene sulfonamide moiety
科学研究应用
4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves multiple stepsThe final step involves the sulfonation of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or the tetrazole ring.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
作用机制
The mechanism of action of 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and tetrazole-containing compounds.
Indole derivatives: These compounds also feature heterocyclic rings and are used in similar applications
Uniqueness
What sets 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide apart is its combination of a cyano group, a tetrazole ring, and a benzene sulfonamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
生物活性
4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide (CAS: 1502127-41-4) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural motif that may contribute to its diverse biological effects, including anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is C9H8N6O2S, with a molar mass of 264.26 g/mol. Its structure includes a benzene ring sulfonamide moiety linked to a cyano group and a tetrazole derivative, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N6O2S |
| Molar Mass | 264.26 g/mol |
| CAS Number | 1502127-41-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide. Research indicates that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study demonstrated that certain benzenesulfonamides showed IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines .
Case Study: Anticancer Mechanism
In vitro studies revealed that these compounds can induce apoptosis in cancer cells by activating caspases. Specifically, the cleavage of caspases 3 and 9 was observed in treated MDA-MB-468 cells, indicating a mechanism involving programmed cell death .
Enzyme Inhibition
Another area of interest is the inhibitory effect on carbonic anhydrase (CA), an enzyme implicated in various physiological processes and pathological conditions such as cancer and glaucoma. Some sulfonamide derivatives have been reported to act as effective CA inhibitors. For example, studies have shown that modifications to the sulfonamide group can enhance inhibitory activity against specific isoforms of CA .
Pharmacokinetics and Safety
Understanding the pharmacokinetic profile of 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is crucial for evaluating its therapeutic potential. Theoretical studies using computational models like ADME/PK suggest favorable absorption and distribution characteristics for this compound . However, empirical data regarding its safety profile remains limited.
属性
IUPAC Name |
4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2S/c1-15-12-9(11-14-15)13-18(16,17)8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNYWFKKGSZCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














